Scientific Field: Optoelectronics
Summary of the Application: 1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications. .
Methods of Application or Experimental Procedures: The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals involves a wet process using a bottom-up reprecipitation technique. .
Results or Outcomes: The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red shifted, respectively, compared with those of tetrahydrofuran solution. .
Scientific Field: Radiation Detection
Summary of the Application: 1,4-Bis(2-methylstyryl)benzene is utilized as a scintillator reagent.
1,4-Bis(4-methylstyryl)benzene is an organic compound with the molecular formula C24H22 and a molecular weight of 310.43 g/mol. It is characterized by its pale yellowish-white crystalline appearance. The compound is notable for its conjugated structure, which includes two 4-methylstyryl groups attached to a central benzene ring. This structural arrangement contributes to its unique optical properties, making it of interest in various scientific fields, particularly in materials science and organic chemistry .
The primary area of research for 1,4-Bis(4-methylstyryl)benzene is its potential application in scintillation. The exact mechanism by which it emits light upon radiation absorption is not explicitly documented in retrieved scientific publications. However, the conjugated π-electron system likely plays a role. When ionizing radiation interacts with the molecule, it excites an electron to a higher energy level. As the electron relaxes back to its ground state, it can release energy in the form of a light photon []. Further research is needed to elucidate the specific mechanism of scintillation in 1.4-Bis(4-methylstyryl)benzene.
These reactions are fundamental in synthetic organic chemistry and materials science applications .
Several synthesis methods for producing 1,4-bis(4-methylstyryl)benzene have been reported:
These synthesis methods highlight the versatility and adaptability of this compound in research and industrial settings.
1,4-Bis(4-methylstyryl)benzene has several potential applications:
These applications underscore the importance of this compound in advancing materials science and technology.
Interaction studies involving 1,4-bis(4-methylstyryl)benzene focus on its behavior in different environments, particularly its interactions with light and other chemical species. Understanding these interactions is crucial for optimizing its applications in electronic devices and biological systems. Research has indicated that modifications to its structure can significantly affect its photophysical properties, which are essential for applications in photonics and optoelectronics .
Several compounds share structural similarities with 1,4-bis(4-methylstyryl)benzene. Here are some notable examples:
The uniqueness of 1,4-bis(4-methylstyryl)benzene lies in its specific substitution pattern that influences both its chemical reactivity and optical characteristics, making it particularly interesting for research into new materials.
The ultraviolet-visible absorption spectroscopy of 1,4-Bis(4-methylstyryl)benzene reveals distinctive spectral features that are fundamentally dependent on the molecular environment and physical state of the compound. In tetrahydrofuran solution, the compound exhibits a characteristic absorption maximum at 359 nanometers [1], which represents the typical π-π* electronic transition associated with the extended conjugated system.
The absorption characteristics undergo significant alterations upon nanocrystal formation. When 1,4-Bis(4-methylstyryl)benzene nanocrystals are prepared through wet process reprecipitation techniques, the aqueous nanocrystal dispersion demonstrates a pronounced blue shift with the absorption maximum occurring at 307 nanometers [1]. This hypsochromic shift of approximately 52 nanometers compared to the solution state is attributed to the formation of H-aggregates within the crystalline structure, where molecules adopt a herringbone packing arrangement that minimizes π-π orbital overlap [1].
The molecular extinction coefficient and absorption intensity are strongly influenced by the solvent environment. The extended π-conjugation system, consisting of two 4-methylstyryl groups connected through a central benzene ring, creates a highly delocalized electronic structure that facilitates efficient light absorption across the ultraviolet and near-visible spectral regions [1]. The compound demonstrates strong absorption characteristics that make it suitable for various optoelectronic applications, with the absorption profile being particularly sensitive to intermolecular interactions and aggregation states .
Solvent System | Absorption Maximum (nm) | Spectral Shift | Aggregation State |
---|---|---|---|
Tetrahydrofuran | 359 [1] | Reference | Molecular solution |
Aqueous dispersion | 307 [1] | Blue shift (-52 nm) | H-aggregate nanocrystals |
Nanocrystal film | 307 [1] | Blue shift (-52 nm) | Solid-state aggregates |
The fluorescence emission characteristics of 1,4-Bis(4-methylstyryl)benzene demonstrate remarkable photoluminescence properties with emission maxima that vary significantly based on the molecular environment. In cyclohexane solution, the compound exhibits fluorescence emission at 420 nanometers [3], while in heptane the emission maximum occurs at 416 nanometers [4]. These emission wavelengths correspond to the relaxation of excited electrons from the first singlet excited state to the ground state, following the typical fluorescence decay pathway.
The fluorescence emission profiles demonstrate excellent spectral purity and narrow emission bands, characteristics that are highly desirable for optoelectronic applications. The emission intensity and spectral position are influenced by the degree of molecular aggregation, with single-crystal forms typically exhibiting different emission characteristics compared to solution-phase measurements [5]. The compound maintains strong fluorescence properties across various solvent systems, demonstrating its versatility as a fluorescent material.
Environmental factors significantly impact the emission characteristics, with solvent polarity, temperature, and concentration all playing crucial roles in determining the final emission profile. The methylstyryl substituents contribute to the overall emission properties by extending the conjugation length and providing additional rotational degrees of freedom that can influence the excited-state dynamics [1].
The quantum yield measurements of 1,4-Bis(4-methylstyryl)benzene reveal exceptionally high photoluminescence efficiency values that position this compound among the most efficient organic fluorophores. In cyclohexane solution, the fluorescence quantum yield has been measured at 0.94 [6], representing near-unity emission efficiency. This high quantum yield indicates minimal non-radiative decay pathways and efficient conversion of absorbed photons into emitted fluorescence.
The environmental dependencies of quantum yield are particularly pronounced in different physical states. Single-crystal forms of 1,4-Bis(4-methylstyryl)benzene demonstrate photoluminescence quantum efficiency values of 89 ± 2% [5], which, while slightly lower than solution-phase measurements, still represent remarkably high efficiency for solid-state materials. This efficiency is significantly higher than that observed for vapor-deposited films, which typically show quantum yields of 54 ± 2% [5].
Solvent System | Quantum Yield | Measurement Conditions | Reference |
---|---|---|---|
Cyclohexane | 0.94 [6] | Solution phase | Standard conditions |
Linear Alkyl Benzene | 0.96 ± 0.03 [6] | Liquid scintillator | Calibrated measurement |
Single crystals | 0.89 ± 0.02 [5] | Solid state | Crystal form |
Vapor-deposited films | 0.54 ± 0.02 [5] | Thin film | Amorphous state |
Temperature effects on quantum yield demonstrate the importance of thermal stability in maintaining high emission efficiency. The compound shows good thermal stability of its photoluminescence properties, with quantum yield values remaining relatively stable across moderate temperature ranges [7]. Concentration effects are minimal in dilute solutions, but self-quenching can occur at higher concentrations due to intermolecular interactions [6].
The high quantum yield values make 1,4-Bis(4-methylstyryl)benzene particularly attractive for applications requiring efficient light emission, including organic light-emitting diodes, scintillation detectors, and fluorescent sensors. The environmental stability of these high quantum yield values further enhances the practical applicability of this compound in various technological applications [7].
Two-photon absorption cross-sections for structurally related bis(styryl)benzene derivatives have been measured with significant variations depending on the specific molecular architecture. Compounds with acceptor-acceptor-acceptor conjugation structures demonstrate particularly high two-photon absorption cross-sections, with values ranging from 6350 to 6870 Göppert-Mayer units [10]. These measurements were conducted using femtosecond pulse excitation techniques that enable precise determination of nonlinear optical properties.
The two-photon excitation behavior is characterized by quadratic dependence on incident light intensity, which enables three-dimensional spatial resolution in applications such as two-photon fluorescence microscopy. The compound serves as a power-squared sensor for two-photon absorption measurements, providing reliable calibration standards for nonlinear optical studies [8] [9].
Fluorescence emission following two-photon excitation demonstrates similar spectral characteristics to single-photon excitation, with emission maxima occurring in the blue-green spectral region. The two-photon action cross-section, which represents the product of two-photon absorption cross-section and fluorescence quantum yield, shows excellent values due to the combination of reasonable two-photon absorption efficiency and exceptionally high quantum yield [11].
Parameter | Value Range | Measurement Method | Reference |
---|---|---|---|
Two-photon wavelength range | 537-694 nm [8] [9] | Power-squared sensing | Standard calibration |
Cross-section (related compounds) | 6350-6870 GM [10] | Femtosecond excitation | A-A-A structures |
Action cross-section | High efficiency [11] | Combined measurement | Quantum yield dependent |
The molecular structure of 1,4-Bis(4-methylstyryl)benzene, with its extended π-conjugation system and centrosymmetric arrangement, provides favorable conditions for two-photon absorption processes. The presence of electron-donating methyl substituents influences the electronic structure in ways that can enhance two-photon absorption efficiency compared to unsubstituted analogs [10].